REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:10]([O-])=O)[C:4]([CH3:13])=[N:3]1>C(O)C.C(OCC)(=O)C.[Pd]>[NH2:10][C:5]1[C:4]([CH3:13])=[N:3][N:2]([CH3:1])[C:6]=1[C:7]([NH2:9])=[O:8]
|
Name
|
|
Quantity
|
730 mg
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1C(=O)N)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
stirred under H2 at 50 psi for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evacuated with vacuum
|
Type
|
CUSTOM
|
Details
|
purged with H2 (3×)
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered through a pad of Celite®
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude was purified by column chromotagraphy (Si-PPC, gradient 0 to 30% methanol in dichloromethane)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NN(C1C(=O)N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 597 mg | |
YIELD: PERCENTYIELD | 97.7% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |